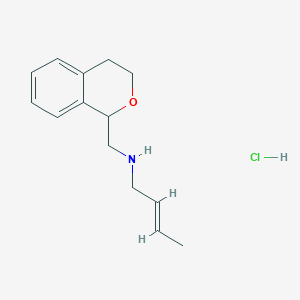![molecular formula C13H14N4OS B6077532 3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DMPT" and has been synthesized using various methods.
科学的研究の応用
DMPT has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that DMPT can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. DMPT has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, DMPT has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
作用機序
DMPT's mechanism of action is not fully understood. However, studies have shown that DMPT can inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. DMPT has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. Studies have shown that DMPT can induce oxidative stress and DNA damage in cancer cells. DMPT has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can protect against oxidative stress. Additionally, DMPT has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
実験室実験の利点と制限
One advantage of using DMPT in lab experiments is its broad range of potential therapeutic applications. DMPT has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. Additionally, DMPT has been shown to have low toxicity in animal studies, which is an advantage for its potential use in humans.
One limitation of using DMPT in lab experiments is its limited solubility in water. This can make it challenging to administer in vivo and can affect its bioavailability. Additionally, DMPT's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on DMPT. One direction is to further investigate its mechanism of action. Understanding how DMPT works can provide insight into its potential therapeutic applications and help identify potential drug targets. Another direction is to study its effects in combination with other compounds. Combining DMPT with other compounds may enhance its therapeutic effects and reduce potential side effects. Finally, future studies can investigate the potential use of DMPT in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, DMPT is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. DMPT's mechanism of action is not fully understood, and further research is needed to determine its effects in combination with other compounds and its potential use in clinical trials.
合成法
DMPT can be synthesized using different methods, including the reaction of 2-aminothiophene with 1,3-dimethyl-4-bromo-1H-pyrazole in the presence of a base. Another method involves the reaction of 2-aminothiophene with 1,3-dimethyl-4-chloro-1H-pyrazole in the presence of a base. The yield of DMPT using these methods ranges from 60% to 80%.
特性
IUPAC Name |
3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-10(6-16(3)15-8)9(2)17-7-14-11-4-5-19-12(11)13(17)18/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXQHBRXGKXABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)N2C=NC3=C(C2=O)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)


![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)